(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Overview
Description
(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazolone core, substituted with chlorinated phenyl and furyl groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 3-chloro-2-methylbenzaldehyde with 2-acetylfuran in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 3-chlorophenylhydrazine under acidic conditions to yield the final pyrazolone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A pyrethroid insecticide with a similar pyrazolone core.
Tolfenamic Acid: An anti-inflammatory drug with a chlorinated phenyl group.
Uniqueness
(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of furyl and chlorinated phenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other pyrazolone derivatives .
Properties
IUPAC Name |
(4E)-4-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-2-(3-chlorophenyl)-5-methylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-13-18(7-4-8-20(13)24)21-10-9-17(28-21)12-19-14(2)25-26(22(19)27)16-6-3-5-15(23)11-16/h3-12H,1-2H3/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBLPPLAUAGICC-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC(=CC=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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